5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound, with its pyrimidine core, is a part of a class of molecules that exhibit a wide range of pharmacological activities . Pyrimidine derivatives are often used as building blocks in the design of drugs due to their privileged structure in medicinal chemistry. They have been reported to possess antimicrobial, antiviral, antitumor, and antifibrotic properties .
Anti-Fibrosis Research
In the field of anti-fibrosis, pyrimidine derivatives have shown promising results. Studies have indicated that certain pyrimidine compounds can effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, suggesting potential development as novel anti-fibrotic drugs .
Pharmacology
The compound’s role in pharmacology is significant due to its potential therapeutic applications. Pyrimidine derivatives are often explored for their drug-like properties and can lead to the development of new medications for various diseases .
properties
IUPAC Name |
5-ethyl-2-(4-ethylanilino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-11-6-8-12(9-7-11)17-15-16-10(3)13(5-2)14(19)18-15/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGXHFFOWHNDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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